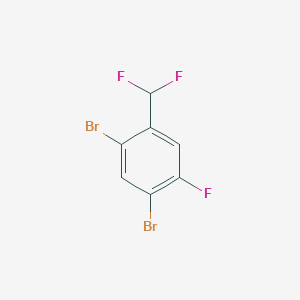
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene
描述
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene (1,3-DBTFB) is a chemical compound of the aromatic class that has recently been studied for its potential applications in scientific research. It is a relatively new compound that has been developed through a combination of organic synthesis and fluorination reactions.
作用机制
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene is a fluorinated compound that is capable of forming hydrogen bonds with other molecules, such as proteins, and can act as a fluorescent label for those molecules. The fluorine atoms in 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene can form a strong hydrogen bond with the hydrogen atoms in proteins, which results in the fluorescence of the molecule. Additionally, the fluorine atoms in 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene can interact with the electrons in the proteins, which can result in a change in the structure and function of the proteins.
Biochemical and Physiological Effects
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has been found to have a variety of biochemical and physiological effects on proteins and other biological molecules. It has been shown to increase the fluorescence of proteins and other biological molecules, as well as to alter the structure and function of proteins. Additionally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has been found to interact with the electrons in proteins, which can result in a change in the structure and function of the proteins.
实验室实验的优点和局限性
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has several advantages when used in laboratory experiments. For example, it is a relatively inexpensive compound that is easy to synthesize and has a wide range of potential applications in scientific research. Additionally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene is a fluorinated compound that is capable of forming hydrogen bonds with proteins and other biological molecules, which makes it an ideal fluorophore for fluorescence microscopy and FACS. However, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene also has some limitations when used in laboratory experiments. For example, it is not very soluble in water and can be toxic in high concentrations.
未来方向
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has a wide range of potential future directions for research. For example, it could be used to study the effects of fluorinated compounds on the environment, as well as to study the interactions between biological molecules. Additionally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene could be used to develop new fluorescent labels for proteins and other biological molecules, as well as to study the effects of fluorescence on proteins and other biological molecules. Furthermore, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene could be used to develop new drugs and drug delivery systems, as well as to study the effects of fluorinated compounds on the human body. Finally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene could be used to study the effects of fluorinated compounds on the structure and function of cells, as well as to study the effects of fluorinated compounds on the development of diseases.
科学研究应用
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has a wide range of potential applications in scientific research, including its use as a fluorophore for fluorescence microscopy and fluorescence-activated cell sorting (FACS). It can also be used to study the effects of fluorescence on proteins and other biological molecules, as well as to study the effects of fluorescence on the structure and function of cells. Additionally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has been used to study the interactions between biological molecules, as well as to study the effects of fluorinated compounds on the environment.
属性
IUPAC Name |
2,4-dibromo-1,5-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHTVULIZCIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)OC(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



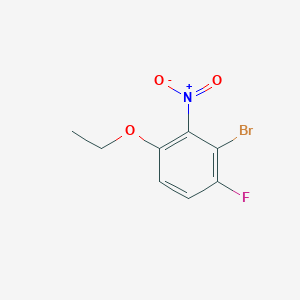



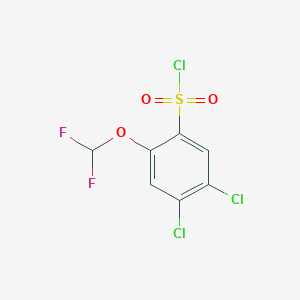
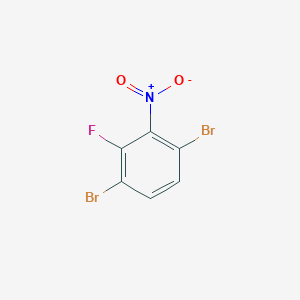



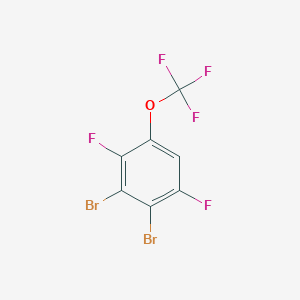
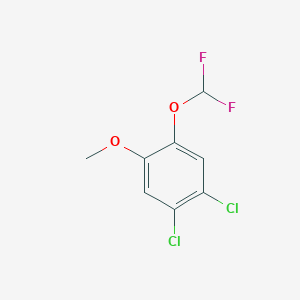

![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1530013.png)
